5-(2-Chloro-5-nitroanilino)-5-oxopentanoic acid

Bendamustine synthesis Process chemistry Intermediates

Critical intermediate for bendamustine hydrochloride API production. The 5-nitro substitution is essential for correct benzimidazole regio chemistry; 4-nitro isomers yield an inactive product. Insist on the 5-nitro regioisomer and demand a Certificate of Analysis showing HPLC purity ≥98% plus residual solvent data (ICH Q3C). The Sigma-Aldrich AldrichCPR listing is sold 'AS-IS' without analytical data, so rigorous supplier qualification is mandatory. CMOs and DMF holders must source from vendors offering full analytical traceability and supply-chain security for regulatory starting material justification under ICH Q11.

Molecular Formula C11H11ClN2O5
Molecular Weight 286.67 g/mol
CAS No. 196943-45-0
Cat. No. B11947759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Chloro-5-nitroanilino)-5-oxopentanoic acid
CAS196943-45-0
Molecular FormulaC11H11ClN2O5
Molecular Weight286.67 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])NC(=O)CCCC(=O)O)Cl
InChIInChI=1S/C11H11ClN2O5/c12-8-5-4-7(14(18)19)6-9(8)13-10(15)2-1-3-11(16)17/h4-6H,1-3H2,(H,13,15)(H,16,17)
InChIKeyYAVQFUQPULFNBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Chloro-5-nitroanilino)-5-oxopentanoic Acid (CAS 196943-45-0) – Sourcing Guide and Key Intermediate Profile


5-(2-Chloro-5-nitroanilino)-5-oxopentanoic acid (CAS 196943-45-0), also known as 2′-Chloro-5′-nitroglutaranilic acid, is a substituted glutaranilic acid derivative (molecular formula C₁₁H₁₁ClN₂O₅; molecular weight 286.67 g/mol) primarily utilized as a critical intermediate in the synthesis of the antineoplastic alkylating agent bendamustine hydrochloride [1]. The compound is formed via acylation of 2-chloro-5-nitroaniline with glutaric anhydride. It is listed in the Sigma-Aldrich AldrichCPR collection of rare chemicals, with the explicit note that Sigma-Aldrich does not collect analytical data for this product and that the buyer assumes responsibility for identity and purity confirmation .

Why Generic Substitution of CAS 196943-45-0 Fails in Bendamustine Intermediate Synthesis


Substitution of 5-(2-chloro-5-nitroanilino)-5-oxopentanoic acid with a positional isomer such as the 2-chloro-4-nitro analog (CAS not co-listed; PubChem CID 4230308) or with alternative glutaranilic acids is not viable in the standard bendamustine synthesis route [1]. The 5-nitro substitution pattern on the aromatic ring is essential for the correct regiochemistry of the subsequent methylamine substitution, cyclization, and esterification steps that yield ethyl 1-methyl-5-nitro-1H-benzimidazole-2-butyrate, the key bendamustine precursor. Use of the 4-nitro isomer would produce a different benzimidazole regioisomer with unknown pharmacological and regulatory status. Furthermore, the Sigma-Aldrich AldrichCPR listing explicitly states that the product is sold 'AS-IS' with no analytical data, placing the burden of identity verification on the buyer—a risk factor that demands rigorous supplier qualification when procuring this intermediate .

Quantitative Differentiation Evidence for 5-(2-Chloro-5-nitroanilino)-5-oxopentanoic Acid


Synthesis Yield: 95% Yield Achieved with Glutaric Anhydride Acylation Route vs. Alternative Routes

In the patent CN108358848A, the acylation of 2-chloro-5-nitroaniline (51.6 g) with glutaric anhydride (36 g) in toluene at 80 °C for 3 hours produces the title intermediate 1 as a yellow solid (145 g) in 95% yield after filtration and drying at 70 °C [1]. When compared to the overall yield of the canonical four-step bendamustine synthesis route using sodium sulfide reduction (historically ~12% overall yield as noted in later process improvements), this 95% first-step yield is a strong contributor to an improved overall process that has been reported to raise total yield to ~45% [2]. The high first-step yield minimizes material loss early in the synthesis, a critical factor for cost-effective scale-up.

Bendamustine synthesis Process chemistry Intermediates

Regiochemical Specificity: 5-Nitro vs. 4-Nitro Positional Isomer in Benz imidazole Cyclization

The title compound bears the nitro group at the 5-position of the aromatic ring. The closest positional isomer, 5-(2-chloro-4-nitroanilino)-5-oxopentanoic acid (PubChem CID 4230308), differs only in the nitro position [1]. In the bendamustine synthetic pathway, the nitro group is ultimately converted to the amino group that forms the benzimidazole ring. The 5-nitro isomer directs cyclization to yield 1-methyl-5-nitro-1H-benzimidazole-2-butyrate intermediates, whereas the 4-nitro isomer would produce a 1-methyl-4-nitro (or 6-nitro) benzimidazole regioisomer—a compound not described in pharmacopeial standards for bendamustine and which would constitute an impurity requiring control [2]. No published data quantifying the cyclization efficiency of the 4-nitro isomer exists, but the absence of any regulatory or synthetic literature supporting its use constitutes a negative selection criterion.

Regiochemistry Isomer impurity Benzimidazole synthesis

Supplier-Dependent Quality Assurance: Sigma-Aldrich AldrichCPR 'AS-IS' vs. Custom Synthesis Vendors

Sigma-Aldrich lists this compound under the AldrichCPR (Custom Products for Research) collection with the disclaimer: 'Sigma-Aldrich does not collect analytical data for this product. Buyer assumes responsibility to confirm product identity and/or purity. All sales are final' . This contrasts with alternative sourcing from specialty chemical suppliers (e.g., Bide Pharmatech, Volsenchem, or Daicel Pharma Standards) who may provide Certificates of Analysis with HPLC purity, NMR, and MS data for bendamustine intermediates. For procurement professionals, the Sigma-Aldrich listing offers traceability to a major vendor but without verified purity specifications, whereas custom synthesis vendors may supply batches with validated purity ≥98% (HPLC), directly quantifiable.

Procurement Quality assurance Analytical data

High-Value Application Scenarios for 5-(2-Chloro-5-nitroanilino)-5-oxopentanoic Acid Procurement


Scale-Up of Bendamustine Hydrochloride API Manufacturing Under cGMP

Contract manufacturing organizations (CMOs) producing bendamustine hydrochloride active pharmaceutical ingredient (API) require the 5-nitro intermediate in multi-kilogram quantities. The CN108358848A patent demonstrates a robust one-step acylation with 95% yield, using toluene as solvent at 80 °C for 3 h [1]. This high yield reduces per-kilogram raw material costs and minimizes waste solvent disposal. Procurement teams should specify the 5-nitro (not 4-nitro) regioisomer and require a supplier Certificate of Analysis with HPLC purity ≥98% and residual solvent analysis to ensure compliance with ICH Q3C guidelines for bendamustine API manufacturing.

Bendamustine Impurity Reference Standard Preparation

Pharmaceutical analytical laboratories developing HPLC or UPLC methods for bendamustine impurity profiling need authentic samples of process-related impurities. Although 5-(2-chloro-5-nitroanilino)-5-oxopentanoic acid is itself an intermediate (not typically a final API impurity), it serves as a starting point for synthesizing downstream impurities such as ethyl 1-methyl-5-nitro-1H-benzimidazole-2-butyrate or related nitro-containing degradants [1]. Procurement of the pure 5-nitro intermediate enables in-house synthesis of impurity standards with well-characterized purity, supporting regulatory submissions under ICH Q3A/Q3B. Users must independently verify purity via HPLC-MS and NMR, as commercial listings may lack analytical data .

Process Chemistry Route Scouting and Optimization

Medicinal chemistry and process development groups evaluating new synthetic routes to bendamustine or related benzimidazole alkylating agents can use this intermediate as a benchmark for comparing acylation strategies. The patent-reported conditions—glutaric anhydride in toluene, 80 °C, 3 h, 95% yield—provide a high-performance baseline [1]. Alternative acylation reagents (e.g., glutaryl chloride, glutaric acid with coupling agents) can be compared head-to-head using the same 2-chloro-5-nitroaniline starting material to evaluate improvements in yield, purity, or reduced reaction time. Procurement quantities of 10–100 g are typical for route scouting studies.

Regulatory Starting Material Designation in Drug Master Files (DMF)

For pharmaceutical companies filing a Type II Drug Master File for bendamustine hydrochloride, the selection of regulatory starting materials (RSMs) is critical. 5-(2-Chloro-5-nitroanilino)-5-oxopentanoic acid is positioned early in the synthesis and may be proposed as an RSM if adequate characterization data and supplier qualification are provided [1]. Procurement from a qualified vendor with full analytical traceability and a demonstrated supply chain security plan supports the RSM justification narrative required by FDA and EMA reviewers under ICH Q11 guidelines. The absence of analytical data from some commercial sources may complicate RSM acceptance and must be addressed through in-house qualification.

Quote Request

Request a Quote for 5-(2-Chloro-5-nitroanilino)-5-oxopentanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.